8Azidohypoxanthine
Description
Contextualization within the Landscape of Modified Purine (B94841) Analogues
Purine analogues, molecules that mimic the structure of natural purines like adenine (B156593) and guanine (B1146940), are fundamental tools in biochemistry and medicinal chemistry. nih.gov These synthetic compounds can interact with biological systems in ways that natural purines do, but with modifications that allow for a range of applications, from therapeutic interventions to research probes. researchgate.netnih.gov Modifications to the purine ring system can alter the compound's electronic properties, size, and potential for interaction with enzymes and receptors. plos.org
8-Azidohypoxanthine belongs to a specific class of modified purines known as azidopurines. The introduction of an azido (B1232118) (-N3) group at the 8-position of the hypoxanthine (B114508) core is a key structural feature. This modification places it within a family of photoactivatable nucleotide analogues, which are instrumental in identifying and characterizing nucleotide-binding sites within proteins. researchgate.netmdpi.com
Significance of Azidopurine Derivatives as Biochemical Probes
Azidopurine derivatives, including 8-azidoadenosine (B559645) and 8-azidoguanosine, are widely recognized for their utility as photoaffinity labels. researchgate.net The azido group is relatively inert in the dark, allowing the analogue to bind to its target protein without inducing a reaction. However, upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. nih.gov This nitrene can then form a stable, covalent bond with nearby amino acid residues in the protein's binding site. This process, known as photoaffinity labeling, permanently tags the protein, enabling its identification, isolation, and the characterization of its nucleotide-binding domain. evotec.comrsc.org
8-Azidohypoxanthine serves as a precursor in the synthesis of more complex photoaffinity probes. For instance, it is used to create N1-substituted derivatives and to incorporate a photoactive site into oligonucleotides for studying nucleic acid-protein interactions. researchgate.netmdpi.com
Detailed Research Findings
Research has demonstrated the synthesis and application of 8-azidohypoxanthine and its derivatives in various biochemical contexts. A common synthetic route involves the conversion of an 8-bromo-hypoxanthine precursor to the 8-azido derivative. mdpi.com
| Precursor | Reagent | Product | Reference |
| 8-Bromo-hypoxanthine derivative | Sodium azide (B81097) (NaN3) | 8-Azido-hypoxanthine derivative | mdpi.com |
| 8-bromo-2'-deoxyadenosine | Lithium azide | 8-azido-2'-deoxyadenosine | researchgate.net |
One notable application is in the study of the multifunctional enzyme CD38, which is involved in calcium signaling. Researchers have synthesized N1-(5′-O-phosphoryl-β-D-ribofuranosyl)−8-azidohypoxanthine as part of their investigation into CD38 inhibitors. mdpi.com In this context, the 8-azido group can be further modified, for example, by reduction to an 8-amino group, to explore structure-activity relationships. nih.govmdpi.com
Furthermore, oligonucleotides containing 2-azidohypoxanthine have been prepared to serve as tools for crosslinking experiments with DNA binding proteins. researchgate.net The synthesis of these modified oligonucleotides often involves the post-synthetic conversion of a precursor nucleoside, highlighting the role of azido-purine chemistry in creating specific probes for biological research. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
163622-47-7 |
|---|---|
Molecular Formula |
C5H3N7O |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
8-azido-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H3N7O/c6-12-11-5-9-2-3(10-5)7-1-8-4(2)13/h1H,(H2,7,8,9,10,13) |
InChI Key |
LGIBWIWTJYFVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 8 Azidohypoxanthine
Chemical Synthesis Routes for the 8-Azidohypoxanthine Nucleobase
The primary methods for synthesizing the 8-azidohypoxanthine nucleobase revolve around the introduction of the azide (B81097) moiety onto a pre-existing purine (B94841) scaffold. This is most commonly achieved through the conversion of a halogenated precursor.
Precursor-Based Conversion from Halogenated Purines (e.g., 8-Bromohypoxanthine)
The synthesis of 8-azidohypoxanthine is frequently accomplished starting from 8-bromohypoxanthine (B1496474). This precursor is particularly useful because the bromine atom at the C8 position of the purine ring is a good leaving group, facilitating nucleophilic substitution. The conversion involves the direct replacement of the bromo group with an azide group.
The reaction is typically carried out by treating 8-bromohypoxanthine with an azide salt, such as sodium azide (NaN₃) or a silylated azide like trimethylsilyl (B98337) azide (TMSN₃). mdpi.comacs.org The choice of the azide reagent can influence the reaction conditions and outcomes. The use of TMSN₃ can sometimes offer better solubility and reactivity in organic solvents compared to inorganic azide salts. tutorchase.com
Table 1: Typical Reagents and Conditions for Conversion of 8-Bromohypoxanthine to 8-Azidohypoxanthine
| Precursor | Reagent | Solvent | Temperature | Reference |
| 8-Bromohypoxanthine derivative | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 70 °C | mdpi.comtutorchase.com |
| 8-Bromohypoxanthine derivative | Trimethylsilyl Azide (TMSN₃) | Dimethylformamide (DMF) | 70 °C | mdpi.comacs.org |
Azide Substitution Reactions in Purine Ring Systems
The introduction of the azide group at the C8 position of the purine ring system is a classic example of a nucleophilic aromatic substitution reaction. tutorchase.comnih.gov The electron-withdrawing nature of the nitrogen atoms in the purine ring system makes the C8 position susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present.
The mechanism involves the attack of the azide anion (N₃⁻) on the electron-deficient C8 carbon of the 8-halopurine. This forms a transient intermediate, which then expels the halide ion to yield the 8-azido-substituted purine. tutorchase.com The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF), which helps to dissolve the reagents and facilitate the substitution process. mdpi.comtutorchase.com Heating is typically required to overcome the activation energy of the reaction. mdpi.comnih.gov
Synthesis of 8-Azidohypoxanthine Nucleosides and Nucleotides
Once the 8-azidohypoxanthine base or a suitable precursor is obtained, it can be converted into its corresponding nucleosides and nucleotides. These derivatives are essential for applications such as the synthesis of modified oligonucleotides or as probes in biological systems.
Regioselective N1-Ribosylation Approaches
A key challenge in the synthesis of inosine-type nucleosides is the control of regioselectivity during the glycosylation step, as the purine ring has multiple nitrogen atoms that can be ribosylated. For the synthesis of 8-azidohypoxanthine nucleosides, specifically N1-ribosylated derivatives, a common strategy involves the ribosylation of a pre-functionalized purine base, such as 8-bromohypoxanthine, prior to the introduction of the azide group.
A widely used method for achieving regioselective N1-ribosylation of hypoxanthine (B114508) derivatives employs the Vorbrüggen glycosylation conditions. core.ac.uk This typically involves activating the hypoxanthine base with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by reaction with a protected ribose donor, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.comcore.ac.uk This approach favors the formation of the N1-glycosidic bond. core.ac.uk Subsequent treatment of the resulting 8-bromo-N1-ribosylhypoxanthine with sodium azide then yields the desired 8-azido-N1-ribosylhypoxanthine (8-azidoinosine). mdpi.com
Table 2: Reagents for Regioselective N1-Ribosylation of 8-Bromohypoxanthine
| Substrate | Base | Ribose Donor | Catalyst/Promoter | Solvent | Product | Reference |
| 8-Bromohypoxanthine | DBU | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf | Dichloromethane (DCM) | N1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-8-bromohypoxanthine | mdpi.comcore.ac.uk |
Phosphorylation for Nucleotide Formation (e.g., N1-inosine 5′-monophosphate derivatives)
The conversion of 8-azidohypoxanthine nucleosides into their corresponding nucleotides is achieved through phosphorylation. A common target is the 5'-monophosphate derivative, which is a key intermediate for further conversion to di- or triphosphates or for incorporation into nucleic acids.
The synthesis of an N1-inosine 5'-monophosphate (N1-IMP) derivative bearing an 8-azido group can be approached from a protected 8-bromo-N1-inosine precursor. mdpi.com A multi-step sequence can be employed where the hydroxyl groups of the ribose moiety are first protected, for instance, using an isopropylidene ketal for the 2' and 3' hydroxyls. The 5'-hydroxyl group is then available for phosphorylation. mdpi.com Phosphitylating agents like di-tert-butyl N,N-diisopropylphosphoramidite can be used in the presence of an activator such as 5-phenyl-1H-tetrazole, followed by oxidation of the resulting phosphite (B83602) triester to a phosphate (B84403) triester. mdpi.com The 8-bromo group can then be converted to the 8-azido group using TMS-N₃. mdpi.com Finally, global deprotection of the phosphate and ribose protecting groups, for example with aqueous trifluoroacetic acid (TFA), yields the target 8-azido-N1-inosine 5'-monophosphate. mdpi.com
Preparation of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis
For the site-specific incorporation of 8-azidohypoxanthine into synthetic oligonucleotides, a phosphoramidite derivative of the corresponding nucleoside is required. researchgate.netsigmaaldrich.com The synthesis of phosphoramidites is a well-established procedure in nucleic acid chemistry.
A common strategy involves the post-synthetic conversion of a more stable precursor, such as an 8-bromo-2'-deoxyinosine phosphoramidite, into the 8-azido derivative after the oligonucleotide has been assembled on a solid support. researchgate.netnih.gov However, direct synthesis of an 8-azidohypoxanthine nucleoside phosphoramidite is also feasible, provided the azide group is stable to the conditions of phosphitylation and subsequent oligonucleotide synthesis.
The general approach to synthesizing a phosphoramidite involves:
Protection of the 5'-hydroxyl group of the nucleoside (e.g., 8-azido-2'-deoxyinosine) with a dimethoxytrityl (DMT) group. researchgate.net
Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net
The resulting phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis. sigmaaldrich.com The lability of the azido (B1232118) group to certain reagents used during oligonucleotide synthesis and deprotection must be considered, and milder conditions may be necessary. researchgate.net
Table 3: General Steps for Phosphoramidite Synthesis
| Step | Reaction | Key Reagents | Protecting Group | Reference |
| 1 | 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl) | DMT | researchgate.net |
| 2 | 3'-Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | Cyanoethyl | researchgate.net |
Derivatization for Specific Biochemical Applications
The strategic derivatization of 8-azidohypoxanthine allows for the generation of molecular probes and inhibitors tailored for specific biological targets. These derivatives are instrumental in elucidating enzymatic mechanisms and cellular signaling pathways.
Synthesis of Cyclic Diphosphate (B83284) Ribose Analogues (e.g., Cyclic IDPR Derivatives)
The synthesis of 8-azidohypoxanthine analogues of cyclic inosine (B1671953) 5′-diphosphate ribose (cIDPR) has been a key strategy for developing inhibitors of the human ADP-ribosyl cyclase, CD38. nih.gov A common synthetic route involves the post-cyclization modification of a stable cIDPR-based precursor. nih.gov
One notable synthesis starts with an 8-bromo-N9-butyl-cIDPR analogue. nih.gov The conversion to the 8-azido derivative, 8-N3-N9-butyl-cIDPR, is achieved by treating the free acid form of the starting material with trimethylsilyl azide (TMSN3) in dimethylformamide (DMF). The reaction proceeds at an elevated temperature, typically around 70 °C, over several hours. nih.gov Researchers have noted that attempts to use sodium azide (NaN3) for this conversion were unsuccessful due to the precipitation of the starting material's sodium salt in DMF. nih.gov
These cIDPR analogues have been evaluated for their ability to inhibit the hydrolysis of cyclic adenosine (B11128) 5′-diphosphate ribose (cADPR) by CD38. The introduction of different substituents at the 8-position significantly impacts inhibitory potency.
Table 1: Inhibition of CD38-Mediated cADPR Hydrolysis by N9-butyl-cIDPR Analogues
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N9-butyl-cIDPR (8-H) | 33 | nih.gov |
| 8-Bromo-N9-butyl-cIDPR | 27 | nih.gov |
| 8-Azido-N9-butyl-cIDPR | 6.4 | nih.gov |
| 8-Amino-N9-butyl-cIDPR | 3.3 | nih.gov |
This table presents the half maximal inhibitory concentration (IC50) values for various N9-butyl-cIDPR analogues against CD38-mediated cADPR hydrolysis, demonstrating the enhanced potency of the 8-azido and 8-amino derivatives.
Reduction to 8-Aminohypoxanthine (B116433) Analogues
The 8-azido group serves as a versatile intermediate that can be readily reduced to form the corresponding 8-amino analogue. The resulting 8-aminohypoxanthine derivatives often exhibit interesting biological activities, including enhanced binding to target enzymes. nih.gov Several methods have been successfully employed for this reduction.
One common method is catalytic hydrogenation. The protected 8-azido analogue is treated with palladium on charcoal (Pd/C) under a hydrogen atmosphere to yield the 8-amino product. nih.govmdpi.com This procedure is widely used in the synthesis of various 8-aminopurine nucleosides and nucleotides. nih.govmdpi.com
An alternative method involves the use of a reducing agent such as dithiothreitol (B142953) (DTT). For instance, N1-(5′-O-phosphoryl-β-D-ribofuranosyl)-N9-(4-hydroxybutyl)−8-azidohypoxanthine can be converted to its 8-amino counterpart by treatment with DTT in a triethylammonium (B8662869) bicarbonate (TEAB) buffer. nih.gov This reaction is monitored by HPLC, observing a characteristic shift in the maximum absorbance wavelength (λmax) from 277 nm for the azido compound to 262 nm for the amino product. nih.gov
Table 2: Methods for the Reduction of 8-Azidohypoxanthine Derivatives
| Reagent(s) | Substrate Example | Reference |
|---|---|---|
| Palladium on charcoal (Pd/C), H2 | Protected N1-ribosyl-8-azidohypoxanthine derivative | nih.govmdpi.com |
| Dithiothreitol (DTT) | N1-(5′-O-phosphoryl-β-D-ribofuranosyl)-N9-(4-hydroxybutyl)-8-azidohypoxanthine | nih.gov |
This table summarizes established methods for the chemical reduction of the 8-azido group in hypoxanthine derivatives to the corresponding 8-amino group.
Compound Index
Incorporation and Integration of 8 Azidohypoxanthine into Biomolecular Systems
Oligonucleotide Synthesis Incorporating 8-Azidohypoxanthine Derivatives
Chemical synthesis provides a precise method for placing modified bases at specific positions within an oligonucleotide sequence. The solid-phase phosphoramidite (B1245037) method is the standard for this process. biotage.co.jpatdbio.com
Solid-phase synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble support, such as controlled pore glass (CPG) or polystyrene. biotage.co.jpatdbio.com This method is highly efficient and amenable to automation. danaher.com The standard synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. danaher.com
However, the direct use of an 8-azidohypoxanthine phosphoramidite is challenging due to the reactivity of the azido (B1232118) group with the phosphoramidite chemistry. rsc.org To circumvent this, a post-synthesis modification strategy is employed. In this approach, a precursor nucleoside is incorporated into the oligonucleotide chain during standard solid-phase synthesis. Following the assembly of the full-length oligonucleotide, the precursor is chemically converted into the desired azido-derivative. rsc.org For instance, a method analogous to the synthesis of oligonucleotides containing 2-azidohypoxanthine or 8-azidoadenine (B1229929) can be applied, where a stable precursor like a bromo- or fluoro-substituted hypoxanthine (B114508) derivative is used. rsc.org After the oligonucleotide is fully assembled, it is treated with a reagent like lithium azide (B81097) in an organic solvent such as dimethylformamide (DMF) to convert the precursor into 8-azidohypoxanthine. rsc.org The final deprotection steps to remove protecting groups from the phosphate (B84403) backbone and other bases are then carried out under mild conditions, for example, using concentrated ammonia (B1221849) at room temperature, to preserve the integrity of the azido group. rsc.org
| Step | Action | Key Reagents/Conditions | Purpose |
| 1. Synthesis | Automated solid-phase synthesis | Precursor phosphoramidite (e.g., 8-bromohypoxanthine (B1496474) derivative), CPG support | Incorporation of a stable precursor at the desired position in the oligonucleotide sequence. rsc.org |
| 2. Azide Conversion | Post-synthesis chemical treatment | Lithium azide (LiN₃), Dimethylformamide (DMF) | Conversion of the bromo-precursor to the 8-azido derivative after the chain is assembled. rsc.org |
| 3. Deprotection | Cleavage and base deprotection | Concentrated ammonia (NH₃), room temperature | Removal of protecting groups from the nucleic acid bases and phosphate backbone without degrading the azido group. rsc.org |
| 4. Purification | Post-synthesis purification | High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) | Isolation of the pure, modified oligonucleotide. mdpi.com |
Enzymatic methods provide an alternative to chemical synthesis for creating modified nucleic acids. nih.gov This process relies on DNA or RNA polymerases to incorporate modified nucleoside triphosphates into a growing nucleic acid strand during processes like PCR or in vitro transcription. mdpi.com For 8-azidohypoxanthine to be incorporated enzymatically, its corresponding deoxy- or ribonucleoside triphosphate (e.g., 8-azido-dHTP or 8-azido-HTP) must be available.
The ability of polymerases to accept modified nucleotides is crucial. google.com While many polymerases are tolerant of modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines, modifications at the C8 position of purines can be more challenging. google.com However, the use of 8-azidohypoxanthine in Photo-SELEX procedures strongly implies that its triphosphate form is a viable substrate for polymerases used in these amplification-based selection methods. nih.gov The small size of the azide group makes it more likely to be accepted by the enzyme's active site compared to bulkier modifications. jenabioscience.com The enzymatic polymerization of modified triphosphates is a versatile method for generating functionalized nucleic acid libraries where the modification is distributed throughout the sequence. nih.gov
Solid-Phase Synthesis Protocols for Modified Oligonucleotides
Generation of Modified Nucleic Acid Libraries
Nucleic acid libraries are vast collections of random DNA or RNA sequences that serve as the starting point for identifying molecules with specific functions, such as aptamers. mdpi.com Introducing modified nucleotides like 8-azidohypoxanthine into these libraries expands their chemical diversity and can lead to the selection of aptamers with superior properties. nih.gov
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative in vitro selection process used to isolate aptamers that bind to a specific target molecule from a large, random library of oligonucleotides. mdpi.combasepairbio.com The process involves cycles of binding, partitioning, and amplification. basepairbio.com
When modified nucleotides are used, the process is often termed "modified-SELEX." researchgate.net In this approach, the initial library is synthesized in the presence of one or more modified nucleoside triphosphates, such as 8-azido-dHTP. nih.gov This creates a library where the modified bases are incorporated throughout the sequences, providing additional functional groups that can participate in target binding. nih.gov The inclusion of these modifications can result in aptamers with different three-dimensional structures and improved binding capabilities compared to those made of only natural bases. researchgate.net
A specialized application of 8-azidohypoxanthine is in the Photo-SELEX process. nih.gov This technique is designed to generate "photoaptamers," which are aptamers that contain a photoreactive functional group. nih.gov The azido group at the 8-position of hypoxanthine is a well-established photoreactive moiety. nih.gov
In Photo-SELEX, after the aptamer library is allowed to bind to the target molecule, the mixture is exposed to UV light. This irradiation activates the azido group, causing it to form a highly reactive nitrene intermediate that can form a stable, covalent crosslink with the nearby target molecule. nih.gov This covalent bond allows for highly stringent washing conditions to be used, effectively removing all non-covalently bound sequences and leading to the isolation of aptamers that bind with high specificity and proximity to the target. nih.govgoogle.com 8-Azidohypoxanthine is one of several photoreactive nucleosides used for this purpose.
| Photoreactive Nucleoside | Type of Modification | Application |
| 5-Bromouracil (BrU) | Halogenated Pyrimidine | Photo-SELEX nih.gov |
| 5-Iodouracil (IU) | Halogenated Pyrimidine | Photo-SELEX nih.gov |
| 8-Azidoadenine | Azido-Purine | Photo-SELEX nih.gov |
| 8-Azidoguanine | Azido-Purine | Photo-SELEX nih.gov |
| 8-Azidohypoxanthine | Azido-Purine | Photo-SELEX nih.gov |
| 4-Thiouracil | Thio-Pyrimidine | Photo-SELEX nih.gov |
The incorporation of modified nucleotides can significantly improve the binding properties of the resulting aptamers. nih.gov The additional chemical functionalities introduced by modifications can create new points of contact with the target molecule, potentially increasing binding affinity (i.e., lowering the dissociation constant, Kd). rsc.orgnih.gov
A critical parameter for aptamer function is the dissociation rate (koff), which describes how quickly the aptamer-target complex falls apart. jenabioscience.com For many diagnostic and therapeutic applications, a slow dissociation rate (a long-lasting bond) is highly desirable. SELEX protocols have been specifically designed to enrich for aptamers with slow off-rates. The use of modified nucleotides, including photoreactive ones like 8-azidohypoxanthine, in the selection library provides a broader chemical landscape from which to select these high-affinity, slow-dissociating aptamers. The unique interactions afforded by the modified base can contribute to a more stable aptamer-target complex, thereby reducing the rate of dissociation compared to aptamers composed solely of natural nucleotides. nih.gov
Photoreactivity and Photolabeling Applications of 8 Azidohypoxanthine
Principles of Photoaffinity Labeling Utilizing Azido (B1232118) Purines
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions, particularly between ligands and their biological targets. nih.gov The methodology relies on a specially designed chemical probe that, upon activation by light, forms a covalent bond with its interacting partner. biologiachile.cl The general design of a photoaffinity probe incorporates three essential features: a specificity unit that directs the reversible binding to the target, a photoreactive moiety that enables light-induced covalent attachment, and often a reporter tag for detection and isolation of the resulting complex. nih.gov
Azido purines, such as 8-azidohypoxanthine, are frequently employed as photoreactive moieties in these probes. googleapis.comresearchgate.net The core principle of their use lies in the chemical nature of the azide (B81097) group (-N₃). In its ground state, the azido group is chemically inert, allowing the probe to bind specifically and reversibly to its target site without premature reaction. biologiachile.cl However, upon irradiation with ultraviolet (UV) light of a specific wavelength, the azido group undergoes photolysis, rapidly losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.gov
This photogenerated nitrene is extremely short-lived and highly reactive, capable of inserting into various chemical bonds, including the C-H and N-H bonds of amino acid residues within the binding site of a target protein. biologiachile.cl This indiscriminate reactivity within the binding pocket ensures the formation of a stable, covalent crosslink between the probe and its target. biologiachile.cl The key advantages of using azido-based photoaffinity labels are that they are inert before irradiation and the reaction can be initiated at a precise moment, allowing for temporal control of the crosslinking event. biologiachile.cl This feature is particularly valuable for capturing transient or weak interactions. nih.gov
Photocrosslinking Methodologies with 8-Azidohypoxanthine
8-Azidohypoxanthine and its derivatives serve as versatile tools in photocrosslinking studies, enabling the permanent linkage of molecules to elucidate their interactions and functions. googleapis.comgoogle.com
Covalent Crosslinking of Nucleic Acid-Protein Complexes
A significant application of 8-azidohypoxanthine analogs is in the investigation of nucleic acid-protein interactions. nih.gov In this methodology, a photoreactive analog, such as 8-azido-2'-deoxyadenosine-5'-triphosphate (B49991) (a derivative that base-pairs like adenine (B156593) but is structurally related to the hypoxanthine (B114508) family), is enzymatically incorporated into a DNA or RNA oligonucleotide of interest. nih.govresearchgate.net This creates a nucleic acid probe containing a latent crosslinking agent at a specific position.
The photoreactive oligonucleotide is then incubated with its putative target protein, allowing the formation of a non-covalent, specific complex. nih.gov Subsequent irradiation with UV light activates the azido group on the hypoxanthine analog, leading to the formation of the reactive nitrene. nih.gov This nitrene then covalently bonds with nearby amino acid residues of the bound protein, permanently linking the nucleic acid to its protein partner. nih.gov This method has been successfully used to study the interaction between the Tet repressor protein and its operator DNA containing an 8-azidoadenine (B1229929) analog. nih.gov The resulting covalent complex can then be isolated and analyzed to identify the specific protein and map the interaction site.
Trapping of Transient Ligand-Target Interactions
Many critical biological interactions are transient, with ligands binding and unbinding from their targets rapidly. Photoaffinity labeling with probes containing 8-azidohypoxanthine is an ideal method for "trapping" these fleeting events. nih.govbiologiachile.cl The process involves designing a ligand that incorporates the 8-azidohypoxanthine moiety while retaining its affinity for the target receptor or enzyme. researchgate.net
Once the photoreactive ligand is introduced to a biological system and has had time to engage with its target, a brief pulse of UV light is applied. biologiachile.cl The light-triggered, near-instantaneous conversion of the azide to the reactive nitrene results in the immediate formation of a covalent bond, effectively capturing the ligand-target complex at a specific moment in time. biologiachile.cl The half-life of the generated reactive species is designed to be shorter than the dissociation of the ligand-protein complex, ensuring that labeling primarily occurs at the specific binding site. nih.gov This technique allows researchers to overcome the challenges posed by low-affinity or short-lived interactions, providing a stable complex for subsequent identification and structural analysis. nih.govresearchgate.net
Analytical Techniques for Identification of Photocrosslinked Products
Following the successful photocrosslinking of 8-azidohypoxanthine-containing probes to their targets, a series of analytical techniques are employed to isolate, identify, and characterize the resulting covalent adducts.
Mass Spectrometry for Mapping Crosslink Sites
Crosslinking mass spectrometry (XL-MS) is a powerful technology used to gain detailed structural information about protein complexes and interaction sites. nih.gov Once a protein has been covalently labeled by an 8-azidohypoxanthine probe, the resulting protein-ligand adduct is isolated and subjected to enzymatic digestion, typically with a protease like trypsin. glenresearch.com This process cleaves the protein into a mixture of smaller peptides.
The peptide mixture is then analyzed by high-resolution mass spectrometry. nih.gov The peptide that was covalently attached to the photoaffinity label will exhibit a specific mass shift corresponding to the mass of the remnant of the crosslinker. By identifying this mass-shifted peptide, researchers can determine the region of the protein involved in the interaction. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the crosslinked peptide, often allowing for the identification of the precise amino acid residue that formed the covalent bond with the nitrene generated from the 8-azidohypoxanthine probe. nih.gov This provides high-resolution spatial information about the ligand's binding site. nih.gov
Electrophoretic and Chromatographic Separation of Crosslinked Species
Before detailed mass spectrometric analysis, the heterogeneous mixture resulting from the photocrosslinking reaction must be separated. Electrophoretic and chromatographic methods are fundamental to isolating the species of interest. nih.gov
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method used to provide initial evidence of a successful crosslinking event between a probe and a protein target. nih.gov The covalent adduct, having a higher molecular weight than the protein alone, will migrate more slowly through the gel. nih.gov This shift in migration provides a clear visual confirmation of the crosslink.
Chromatographic techniques are essential for both separation and purification. nih.gov High-performance liquid chromatography (HPLC) can be used to separate small crosslinked oligonucleotides from their non-crosslinked counterparts. nih.gov For larger nucleic acid-protein complexes, methods like neutral agarose (B213101) gel electrophoresis can separate single-stranded DNA from crosslinked, double-stranded DNA that resists denaturation. nih.gov These separation techniques are crucial for purifying the crosslinked products away from unreacted probes, non-covalently bound molecules, and other cellular components, ensuring a clean sample for subsequent identification by methods like mass spectrometry. google.comnih.gov
Molecular Interaction Studies and Active Site Probing with 8 Azidohypoxanthine
Enzyme Active Site Mapping and Catalytic Residue Identification
Active site mapping is crucial for understanding the mechanism of enzyme catalysis and for the design of specific inhibitors. nih.gov Photoaffinity labeling with probes like 8-azidohypoxanthine offers a method to covalently modify and subsequently identify the amino acid residues that constitute the active site. acs.org
Substrate Binding Site Characterization through Photoaffinity Labeling
Photoaffinity labeling is a technique where a ligand analog, containing a photoreactive group, first binds non-covalently to its specific site on a protein. acs.org Upon irradiation with light of a specific wavelength, the photoreactive group, in this case, the 8-azido group of 8-azidohypoxanthine, is converted into a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby amino acid residues within the binding site. The advantage of this method is that the labeling event can be precisely controlled by light exposure. acs.org
While direct studies employing 8-azidohypoxanthine for photoaffinity labeling of enzymes like xanthine (B1682287) oxidase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are not extensively detailed in the available literature, the principles are well-established with analogous 8-azidopurine compounds like 8-azidoadenosine (B559645). acs.org The reactive nitrene generated from the 8-azido group is capable of inserting into various C-H, N-H, or O-H bonds of amino acid side chains, thus "marking" the residues in close proximity to the bound ligand.
A study on the multifunctional ectoenzyme CD38 utilized a complex analog, N1-Cyclic-8-azidohypoxanthine-N9-hydroxybutyl Diphosphate (B83284) Ribose, to probe its active site. core.ac.ukgoogle.com Although a more complex molecule, the 8-azidohypoxanthine core is central to its interaction. The study demonstrated that this class of compounds binds within the active site, and their interaction provides insights into the binding mode of the natural substrate. google.com The conversion of the 8-azido group to an 8-amino group in a related compound was shown to improve inhibitory potency, suggesting a specific interaction of this position within the active site. google.com
Analysis of Amino Acid Residues Involved in Ligand Binding
Following covalent modification by the photoactivated probe, the protein is typically subjected to proteolytic digestion. The resulting peptide fragments are then separated, and the labeled peptides are identified, often through mass spectrometry. This allows for the precise identification of the amino acid residue(s) that were covalently modified.
In the context of the CD38 enzyme, while direct covalent labeling with the 8-azidohypoxanthine analog was used to confirm binding, the detailed analysis of covalently modified residues was not the primary focus of the cited study. However, computational docking and analysis of crystal structures of related inhibitors provided significant insights into the amino acids involved in binding the hypoxanthine (B114508) moiety. These studies revealed key interactions within the active site. core.ac.ukgoogle.com
For instance, in the active site of CD38, the hypoxanthine base of a related inhibitor was observed to engage in face-to-face stacking with the aromatic ring of Tryptophan 189 (Trp189). google.com Furthermore, an 8-amino derivative, formed from the reduction of the 8-azido group, was predicted to form an additional hydrogen bond with the side chain of Aspartate 155 (Asp155), which explains its enhanced inhibitory activity. google.com These findings highlight the specific residues that contribute to the binding of the hypoxanthine core of the ligand.
| Enzyme | Ligand/Analog | Interacting Residues | Type of Interaction |
| CD38 | 8-Amino-N9-butyl-cIDPR | Trp189 | Face-to-face stacking |
| CD38 | 8-Amino-N9-butyl-cIDPR | Asp155 | Hydrogen bond |
| CD38 | N9-butyl-cIDPR analogs | Ser126, Arg127 | Hydrogen bond (with phosphate (B84403) groups) |
| CD38 | N9-butyl-cIDPR analogs | Glu226 | Hydrogen bond (with ribose hydroxyl) |
Ligand-Protein Interaction Profiling
Beyond just the active site, photoaffinity probes can be used to profile a wider range of interactions between a ligand and a protein, helping to build a comprehensive picture of the binding interface.
Delineation of Binding Interfaces Using 8-Azidohypoxanthine Probes
The use of 8-azidohypoxanthine-containing probes allows for the delineation of the complete binding interface. The short-lived, highly reactive nitrene generated upon photolysis will react with any amino acid in its immediate vicinity, providing a "snapshot" of the binding pocket.
In the study of CD38 inhibitors, the N9-butyl chain of the N1-Cyclic-8-azidohypoxanthine-N9-hydroxybutyl Diphosphate Ribose was found to occupy the entrance of the binding pocket, a region where the "southern" ribose of the natural substrate, cyclic ADP-ribose, would normally bind. core.ac.uk This indicates that the probe not only interacts with the core catalytic machinery but also with regions that guide substrate entry and positioning. The successful inhibition of the enzyme by these analogs, which lack the southern ribose, demonstrates that this part of the natural substrate is not essential for binding, a key finding enabled by the use of such probes. google.com
Investigation of Allosteric Binding Sites
Allosteric sites are regulatory sites on a protein that are distinct from the active site. The binding of a ligand to an allosteric site can modulate the protein's activity. Photoaffinity labeling is a valuable tool for the identification of such sites, which can be challenging to predict.
While there is no specific literature detailing the use of 8-azidohypoxanthine to investigate allosteric binding sites, the general applicability of photoaffinity labeling for this purpose is well-recognized. A photoactivatable probe that is an allosteric modulator could be used to covalently label its binding site, allowing for its identification. For example, in a study on ADP-glucose synthetase, the photoaffinity probe 8-azido-AMP was used to identify not only the substrate site but also a region containing a known allosteric activator site. This demonstrates the potential for 8-azido purine (B94841) analogs, including 8-azidohypoxanthine, to be used in the discovery and characterization of novel allosteric sites on purine-binding proteins.
Enzymatic and Metabolic Studies Involving 8 Azidohypoxanthine
Interaction with Purine (B94841) Nucleotide Metabolic Pathways
Purine metabolism is a fundamental cellular process divided into two main routes: the de novo synthesis pathway, which builds purine nucleotides from simpler precursors, and the salvage pathway, which recycles purine bases and nucleosides from the degradation of nucleic acids. wikipedia.orgmsdmanuals.com Analogs like 8-azidohypoxanthine are anticipated to primarily enter cellular metabolism through the salvage pathway.
Studies on Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Analogues
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. wikipedia.org It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. uniprot.org This single-step conversion is a critical mechanism for recycling purine bases. uomustansiriyah.edu.iq
Given its primary function, HGPRT is the logical entry point for hypoxanthine analogs into nucleotide pools. As a structural analog of hypoxanthine, 8-azidohypoxanthine is a potential substrate or inhibitor for HGPRT. While direct kinetic studies detailing the specific interaction between 8-azidohypoxanthine and HGPRT are not extensively documented in the reviewed literature, the established role of HGPRT in processing other purine analogs supports this hypothesis. Deficiency in HGPRT activity leads to a failure of the salvage pathway, causing metabolic disorders like Lesch-Nyhan syndrome, which underscores the enzyme's importance. msdmanuals.com
Effects on De Novo Purine Biosynthesis and Salvage Pathways
The de novo and salvage pathways are interconnected and tightly regulated to maintain appropriate nucleotide levels. uomustansiriyah.edu.iqnih.gov The salvage pathway is an energy-efficient alternative to the demanding de novo synthesis route. uomustansiriyah.edu.iq Nucleotides produced by the salvage pathway, such as IMP and GMP, act as feedback inhibitors of key enzymes in the de novo pathway, including amidophosphoribosyltransferase, the enzyme catalyzing the committed step. rutgers.edu
If HGPRT metabolizes 8-azidohypoxanthine, it would be converted into an analog of inosine monophosphate (8-azido-IMP). This nucleotide analog could then mimic the natural products of the salvage pathway and exert feedback inhibition on the de novo synthesis pathway. This regulatory crosstalk ensures that when purines are available for recycling, the cell conserves the energy that would otherwise be spent on de novo synthesis. uomustansiriyah.edu.iq Recent research has highlighted the critical role of the salvage pathway in sustaining nucleotide pools, even in tumors, challenging the traditional view that proliferating cells rely solely on de novo synthesis. nih.gov
Perturbations of Cellular Purine Nucleotide Pools
By interacting with HGPRT and potentially inhibiting the de novo pathway, 8-azidohypoxanthine can be expected to cause perturbations in the cellular concentrations of purine nucleotides. The introduction of an analog can lead to the formation of fraudulent nucleotides, which may not function properly in cellular processes, or it can deplete the pools of natural nucleotides like ATP and GTP. The balance of these nucleotide pools is crucial for DNA and RNA synthesis, cellular signaling, and energy metabolism. rutgers.edunih.gov
Studies have shown that disrupting purine synthesis, either chemically or genetically, can have significant downstream effects on cell physiology. For example, the depletion of purine nucleotides has been found to stimulate cell migration and promote metabolic reprogramming, where glycolytic carbon is rerouted into the serine synthesis pathway. nih.gov While specific quantitative data on how 8-azidohypoxanthine alters the adenylate and guanylate pools were not found, its expected interference with the central purine pathways makes such a perturbation a near-certain outcome. The precise nature of this disruption would depend on the efficiency of its conversion by HGPRT and the biological activity of its resulting nucleotide derivative.
CD38 Enzyme Inhibition and Mechanistic Investigations
CD38 is a multifunctional ectoenzyme that plays a key role in calcium signaling and NAD+ metabolism. nih.gov It catalyzes the synthesis and hydrolysis of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. Given the role of CD38 in various physiological and pathological processes, including aging and metabolic diseases, it has become an attractive target for inhibitor development. nih.gov
Elucidation of Inhibition Kinetics and Concentration-Dependent Effects of 8-Azidohypoxanthine Analogues
Research into CD38 inhibitors has involved the synthesis and evaluation of various purine analogs. Specific analogs of 8-azidohypoxanthine have been shown to be effective inhibitors of the cADPR hydrolase activity of CD38. In one study, a series of N9-butyl-cIDPR (cyclic inosine diphosphate (B83284) ribose) analogs were tested. The results demonstrated that these analogs inhibit cADPR hydrolysis in a concentration-dependent manner, with potencies in the low micromolar range. acs.org
The substitution at the 8-position of the purine ring was found to be a critical determinant of inhibitory activity. The 8-azido analog, specifically N1-Cyclic-8-azidohypoxanthine-N9-hydroxybutyl Diphosphate Ribose, showed significantly improved inhibition compared to its parent compounds. acs.org
Table 1: Inhibition of CD38-Mediated cADPR Hydrolysis by 8-Substituted N9-butyl-cIDPR Analogs
| Compound | 8-Substituent | IC₅₀ (μM) acs.org |
|---|---|---|
| N9-butyl-cIDPR | -H | 33 |
| 8-Bromo-N9-butyl-cIDPR | -Br | 27 |
| 8-Azido-N9-butyl-cIDPR | -N₃ | 6.4 |
| 8-Amino-N9-butyl-cIDPR | -NH₂ | 3.3 |
Data sourced from a study on cADPR analogs inhibiting CD38. acs.org
The data clearly indicate that the 8-azido group confers potent inhibitory activity, surpassed only by the 8-amino group in this particular series of analogs. acs.org
Structure-Activity Relationship (SAR) Studies for CD38 Inhibitors Derived from 8-Azidohypoxanthine
Structure-activity relationship (SAR) studies have provided valuable insights into the design of CD38 inhibitors based on the hypoxanthine scaffold. The inhibitory potency of cIDPR analogs against CD38 is significantly influenced by modifications at the 8-position of the purine ring. acs.org
The trend of inhibitory activity was observed to increase in the order of 8-H < 8-Br < 8-N₃ < 8-NH₂. acs.org This progression suggests that the electronic and steric properties of the substituent at this position are key for binding to the enzyme's active site. The 8-amino derivative was the most potent, which was attributed to an additional beneficial binding interaction with the amino acid residue Asp155 in the active site. acs.org This suggests that the 8-azido analog likely engages in similarly favorable interactions.
Furthermore, studies have highlighted the essential role of other structural features. For instance, while replacing the "southern" ribose of cADPR with a more flexible N9-butyl chain significantly enhanced inhibitory potency, the "northern" ribose and the 5'-phosphate group were found to be critical for maintaining activity. acs.orgmdpi.com Analogs lacking the N1-ribose-5'-phosphate group demonstrated poor inhibitory activity, confirming that this moiety makes key interactions within the CD38 binding pocket. mdpi.com These findings collectively show that while the 8-azido group is a powerful modification, its effectiveness is dependent on the context of the entire molecular scaffold.
Assessment of N1-Ribosyl Bond Hydrolysis and Access to Catalytic Machinery
The study of 8-azidohypoxanthine and its analogs provides valuable insights into enzymatic processes, particularly those involving nucleotide-metabolizing enzymes like CD38. While direct studies on the enzymatic hydrolysis of the N1-ribosyl bond of 8-azidohypoxanthine are not extensively detailed in the available literature, research on closely related 8-substituted purine analogs offers significant understanding.
Analogs of cyclic adenosine (B11128) 5'-diphosphate ribose (cADPR) where the N9-ribose is replaced with a butyl chain and modifications are made at the 8-position of the purine ring have been synthesized to probe the active site of the human ADP-ribosyl cyclase CD38. sigmaaldrich.com One such analog, 8-azido-N9-butyl-cyclic inosine diphosphate ribose (8-N3-N9-butyl-cIDPR), demonstrated inhibitory activity against the hydrolysis of cADPR by CD38. nih.gov The conversion of the 8-azido group to an 8-amino group in a similar analog, 8-amino-N9-butyl-cIDPR, resulted in a potent inhibitor of CD38. sigmaaldrich.comnih.gov
Interestingly, crystallographic analysis of the complex between the soluble human CD38 catalytic domain (shCD38) and 8-amino-N9-butyl-cIDPR revealed that the ligand was hydrolyzed at the N1-ribosyl bond within the active site. sigmaaldrich.comnih.gov This finding is significant as it demonstrates that an 8-substituted purine nucleotide can indeed access the catalytic machinery of a key enzyme and undergo hydrolysis.
Further studies on a smaller fragment, 8-amino-N1-inosine 5'-monophosphate (8-NH2-N1-IMP), also showed that it is a substrate for hydrolysis by shCD38 at high concentrations. nih.govgoogleapis.com The cleavage of the N1-ribosyl bond of this fragment confirms that it binds within the active site of CD38 in an orientation that allows for catalysis. nih.gov This suggests that the "northern" ribose portion of these molecules, which includes the N1-ribosyl linkage, makes crucial interactions within the enzyme's binding pocket. nih.gov
The enzymatic hydrolysis of these 8-substituted analogs by CD38 can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC), which shows the diminishing peak of the substrate and the appearance of the hydrolyzed product. nih.gov
Table 1: Inhibition of CD38-mediated cADPR Hydrolysis by 8-Substituted cIDPR Analogs
| Compound | IC50 (µM) |
| cIDPR | 276 |
| 8-Bromo-N9-butyl-cIDPR | 27 |
| 8-Azido-N9-butyl-cIDPR | 6.4 |
| 8-Amino-N9-butyl-cIDPR | 3.3 |
Role as a Modified Nucleotide in Nucleic Acid Stability and Function
Impact of 8-Azidohypoxanthine Incorporation on DNA and RNA Integrity
The incorporation of modified nucleotides is a powerful tool for studying the structure and function of DNA and RNA. 8-Azidohypoxanthine, as a photoreactive purine analog, holds potential for such applications, although specific studies detailing its impact on the integrity and stability of nucleic acids are not extensively available in the reviewed literature. nih.govnih.gov
The synthesis of oligonucleotides containing related azido-nucleosides, such as 2-azido-2'-deoxyinosine, has been successfully achieved. nih.gov This involves a post-synthetic modification strategy where a precursor molecule is first incorporated into the oligonucleotide, followed by conversion to the azido (B1232118) derivative. nih.gov The stability of these azido-nucleosides under the conditions required for deprotection of the synthetic oligonucleotide is a critical factor. For instance, 2-azido-2'-deoxyinosine was found to be stable in concentrated ammonia (B1221849) at room temperature, allowing for the successful synthesis of modified oligonucleotides. nih.gov
While direct thermal melting (Tm) data for DNA or RNA duplexes containing 8-azidohypoxanthine is not readily found, the introduction of any modified base can potentially alter the stability of the nucleic acid duplex. The extent of this change depends on factors such as the size of the modification, its ability to form hydrogen bonds with the opposing base, and its effect on the local helical structure. Generally, the stability of nucleic acid duplexes is a critical aspect of their biological function, and modifications can either be stabilizing or destabilizing. nih.gov For example, studies on other modified bases like 8-oxoguanine have shown that its presence can destabilize G-quadruplex DNA structures, with the degree of destabilization depending on the position of the lesion. biorxiv.org
The integrity of DNA and RNA is crucial for their biological roles in storing and transmitting genetic information. The presence of modified bases can lead to mispairing during replication or transcription, potentially causing mutations. mdpi.com DNA repair enzymes are responsible for identifying and correcting such lesions to maintain genome integrity. nih.govnih.gov While it is known that 8-azidohypoxanthine can be incorporated into nucleic acids, further research is needed to fully understand its recognition by DNA polymerases and repair enzymes, and its ultimate effect on the fidelity of genetic processes. tainstruments.comresearchgate.net
Advanced Methodologies and Future Research Directions
Integration with Biophysical and Spectroscopic Techniques for Molecular Characterization
The molecular characterization of 8-azidohypoxanthine and its derivatives relies heavily on the integration of various biophysical and spectroscopic methods. These techniques are crucial for understanding the conformational changes, interactions, and dynamics of this compound and the biomolecules it targets.
Spectroscopic Methods for Analysis:
A variety of spectroscopic techniques are employed to study 8-azidohypoxanthine and its interactions. These methods provide detailed information about the molecular structure and environment.
| Spectroscopic Technique | Application in 8-Azidohypoxanthine Research |
| Circular Dichroism (CD) | Monitors conformational changes in proteins and nucleic acids upon binding of 8-azidohypoxanthine. nih.gov |
| ATR-Fourier-Transformed Infrared (FTIR) Spectroscopy | Provides insights into the secondary structure of proteins and how it is affected by interactions with 8-azidohypoxanthine. nih.gov |
| Fluorescence Spectroscopy | Used to study the binding affinity and kinetics of 8-azidohypoxanthine with its target molecules, often utilizing fluorescent dyes like Thioflavin T. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the three-dimensional structure of 8-azidohypoxanthine-biomolecule complexes in solution, providing atomic-level details of the interactions. plos.org |
Biophysical Techniques for Interaction Analysis:
Biophysical methods are essential for quantifying the interactions between 8-azidohypoxanthine and its biological targets.
| Biophysical Technique | Application in 8-Azidohypoxanthine Research |
| Dynamic Light Scattering (DLS) | Measures the size and aggregation state of proteins or other macromolecules in the presence of 8-azidohypoxanthine, helping to understand its effect on protein stability. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Enables real-time, label-free detection of binding kinetics and affinity between 8-azidohypoxanthine and its immobilized target. |
Recent studies have highlighted the use of these techniques in characterizing azidopurine derivatives. For instance, the synthesis of nucleoside analogues with purine (B94841) bases modified with reactive probes at the C8 position is a key area of research. thieme.de These probes are then used in "click reactions" for biological imaging and as tools to study cellular targets. thieme.defiu.edu
Computational Modeling and Molecular Dynamics Simulations of 8-Azidohypoxanthine Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of small molecules like 8-azidohypoxanthine with their biological targets at an atomic level. mdpi.com These methods complement experimental data by providing dynamic insights into binding modes, conformational changes, and the energetics of these interactions. mdpi.comnih.gov
MD simulations can predict the stability of 8-azidohypoxanthine when bound to a target protein and reveal the key amino acid residues involved in the interaction. mdpi.com This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors or probes. For example, simulations can elucidate how the azido (B1232118) group is positioned within a binding pocket, which is critical for subsequent photo-crosslinking studies.
The process typically starts with a known or modeled structure of the target protein. 8-azidohypoxanthine is then "docked" into the binding site of the protein using computational algorithms. nih.gov This initial complex is then subjected to MD simulations, where the movements of all atoms in the system are calculated over time by solving Newton's equations of motion. mdpi.com These simulations can reveal the dynamic behavior of the ligand-protein complex, including conformational changes and the stability of interactions. rsc.orgresearchgate.net
The insights gained from these computational approaches are vital for:
Predicting binding affinities and identifying key interactions. researchgate.net
Understanding the structural basis of selectivity.
Guiding the design of new 8-azidohypoxanthine derivatives with improved properties.
Interpreting experimental results from biophysical and spectroscopic studies.
Development of Novel Biosensors and Diagnostic Probes Utilizing 8-Azidohypoxanthine Modifications
The unique chemical properties of 8-azidohypoxanthine make it a valuable component in the development of novel biosensors and diagnostic probes. thieme.de The azido group serves as a versatile handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. fiu.edu
One of the most widely used click reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the attachment of reporter molecules, such as fluorophores or biotin, to 8-azidohypoxanthine-modified biomolecules under biocompatible conditions. plos.orgacs.org This has led to the development of fluorogenic probes that become fluorescent upon reaction, enabling real-time imaging of biological processes in living cells. acs.org
8-Azidohypoxanthine can be incorporated into nucleic acids or used as a ligand to create probes for various applications:
Aptamer-based sensors: Aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific targets, can be modified with 8-azidohypoxanthine to create photo-crosslinkable probes for target identification and validation. google.com
Enzyme activity probes: 8-azidohypoxanthine-containing nucleotides can be used to probe the active sites of enzymes, such as kinases and polymerases. mdpi.com
Diagnostic biochips: The compound can be used in the generation of aptamers for diagnostic biochips. googleapis.com
These probes offer high sensitivity and specificity, making them powerful tools for disease diagnosis and for studying the roles of specific biomolecules in cellular pathways. molecular.abbottogt.commetasystems-probes.com
Emerging Applications and Challenges in the Research of Azidopurine Probes
The field of azidopurine probes, including those based on 8-azidohypoxanthine, is continually evolving, with new applications and challenges emerging.
Emerging Applications:
Functional Proteomics: Activity-based probes derived from azidopurines are being used to profile enzyme activities directly in complex biological systems, offering a powerful approach for functional proteomics. researchgate.net
Drug Discovery: These probes are instrumental in target identification and validation, helping to elucidate the mechanisms of action of drugs and to identify off-target effects. icr.ac.uk
Chemical Biology Tools: The development of photo-crosslinking experiments using azidopurines allows for the covalent trapping and subsequent identification of interacting proteins, providing a snapshot of molecular interactions within the cell. researchgate.net
Challenges:
Synthesis and Stability: The chemical synthesis of oligonucleotides containing azidonucleosides can be challenging due to the reactivity of the azido group, which can be unstable under certain deprotection conditions. researchgate.netnih.govresearchgate.net
Off-Target Effects: As with any chemical probe, ensuring specificity and minimizing off-target binding is a significant challenge. icr.ac.uk Careful design and rigorous validation, including the use of control compounds, are essential. icr.ac.uk
Delivery and Bioavailability: For in vivo applications, ensuring that the azidopurine probes reach their intended target in sufficient concentrations remains a hurdle.
Future research will likely focus on overcoming these challenges by developing more stable and specific azidopurine probes, as well as more efficient methods for their synthesis and delivery. The continued integration of advanced analytical techniques and computational modeling will be crucial for advancing the use of 8-azidohypoxanthine and other azidopurines as powerful tools in chemical biology and biomedical research.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 8Azidohypoxanthine with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols must include:
- Stepwise characterization : Use NMR, HPLC, and mass spectrometry to confirm structural integrity and purity. For new compounds, provide full spectral data and elemental analysis .
- Reagent documentation : Specify sources and purity of starting materials (e.g., hypoxanthine derivatives, azide reagents) to ensure batch consistency .
- Replication guidelines : Publish detailed synthetic procedures in the main text (≤5 compounds) or supplementary materials, adhering to journal-specific formatting .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+) and collision energy to enhance sensitivity .
- Calibration standards : Use isotopically labeled internal controls (e.g., ¹³C/¹⁵N-8Azidohypoxanthine) to minimize matrix effects .
- Validation metrics : Report limits of detection (LOD), recovery rates, and inter-day precision (RSD <15%) to meet regulatory standards .
Advanced Research Questions
Q. How should researchers address contradictions in reported enzyme inhibition profiles of this compound across studies?
- Methodological Answer :
-
Comparative analysis : Tabulate conflicting data (Table 1) and assess variables like assay conditions (pH, temperature) or enzyme isoforms .
-
Statistical reconciliation : Apply meta-analytic tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors .
-
Experimental replication : Design dose-response curves under standardized conditions (e.g., IC₅₀ assays with ATP competition) to validate discrepancies .
Table 1 : Variables Influencing Enzyme Inhibition Data for this compound
Variable Example Values Impact on Results Enzyme Isoform XDH vs. AOX1 Substrate specificity shifts Assay pH 7.4 (physiological) vs. 6.8 Alters binding affinity Co-factor Presence Fe²⁺, Mg²⁺ Modulates catalytic activity
Q. What strategies optimize the stability of this compound in long-term biochemical assays?
- Methodological Answer :
- Degradation profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic LC-MS analysis to identify breakdown products .
- Formulation adjustments : Use cryoprotectants (e.g., trehalose) or anaerobic storage to mitigate hydrolytic/oxidative degradation .
- Real-time monitoring : Embed stability data into supplementary files, including raw chromatograms and kinetic decay models .
Methodological Frameworks for Data Interpretation
Q. How can researchers apply the FINER criteria to evaluate hypotheses about this compound’s metabolic pathways?
- Methodological Answer :
- Feasibility : Prioritize hypotheses testable via isotopic tracing (e.g., ¹⁴C-labeling) or CRISPR-edited cell lines .
- Novelty : Contrast proposed pathways against existing databases (e.g., KEGG, MetaCyc) to identify uncharted enzymatic interactions .
- Ethical/Relevance : Align with translational goals (e.g., targeting purine metabolism in cancer) to justify in vivo models .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data for 8Azidohypaxanthine?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values; report 95% confidence intervals .
- Outlier detection : Use Grubbs’ test or ROUT method to exclude artifactual data points from high-throughput screens .
- Multi-variate analysis : Apply PCA or clustering algorithms to disentangle compound-specific effects from background noise .
Guidance for Scholarly Communication
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
